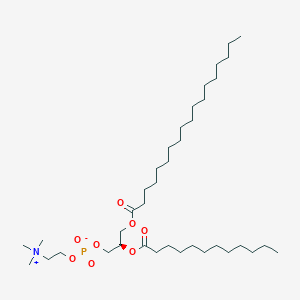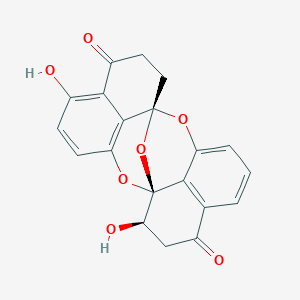
Preussomerin EG2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Preussomerin EG2 is a natural product found in Edenia gomezpompae with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Enantioselective Synthesis : The first enantioselective total syntheses of preussomerins, including Preussomerin EG2, were achieved, focusing on controlling the spiroacetal stereogenic center through a photochemical reaction involving a 1,6-hydrogen atom transfer (Ando et al., 2022).
Biological Activities and Applications
Allelochemical Activity : Preussomerin EG2, isolated from the endophytic fungus Edenia gomezpompae, exhibited significant growth inhibition against various phytopathogens, indicating potential applications in plant protection and as a natural herbicide (Macías-Rubalcava et al., 2008).
Antibacterial and Antifungal Properties : Studies on compounds isolated from various fungi, including preussomerins, have demonstrated their potential as antibacterial and antifungal agents, which could lead to the development of new medications or treatments for infections (Polishook et al., 1993).
Cytotoxic Activities : Preussomerin EG2 and related compounds have been evaluated for their cytotoxicity against various human cancer cell lines, suggesting their potential use in cancer research and therapy (Chen et al., 2016).
Propiedades
Nombre del producto |
Preussomerin EG2 |
|---|---|
Fórmula molecular |
C20H14O7 |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
(1S,11R,20R)-6,20-dihydroxy-2,12,21-trioxahexacyclo[9.9.1.11,13.13,7.011,23.017,22]tricosa-3(23),4,6,13,15,17(22)-hexaene-8,18-dione |
InChI |
InChI=1S/C20H14O7/c21-10-4-5-14-18-16(10)11(22)6-7-19(18)25-13-3-1-2-9-12(23)8-15(24)20(26-14,27-19)17(9)13/h1-5,15,21,24H,6-8H2/t15-,19-,20-/m1/s1 |
Clave InChI |
AVMACGCGOJSYTD-CDHQVMDDSA-N |
SMILES isomérico |
C1C[C@]23C4=C(C=CC(=C4C1=O)O)O[C@@]5(O2)[C@@H](CC(=O)C6=C5C(=CC=C6)O3)O |
SMILES canónico |
C1CC23C4=C(C=CC(=C4C1=O)O)OC5(O2)C(CC(=O)C6=C5C(=CC=C6)O3)O |
Sinónimos |
preussomerin EG2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



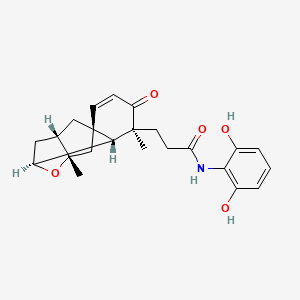
![6-Heptyloxy-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1261581.png)
![(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate](/img/structure/B1261584.png)
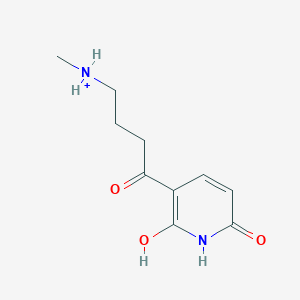
![[1-Hexadecanoyloxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] octadeca-9,12-dienoate](/img/structure/B1261586.png)
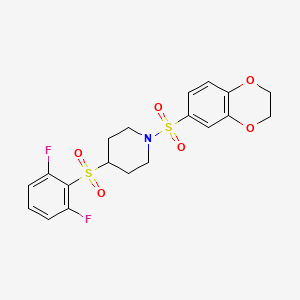
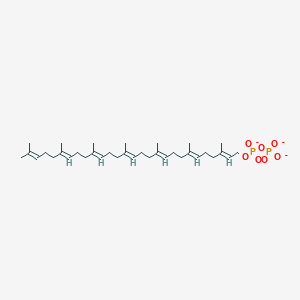
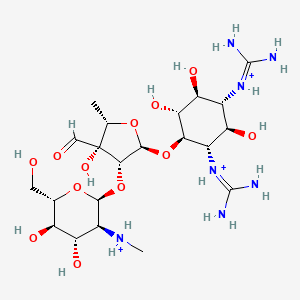
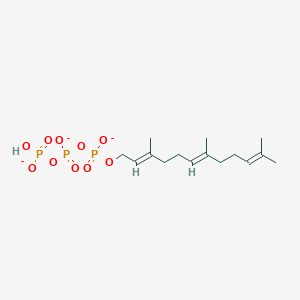
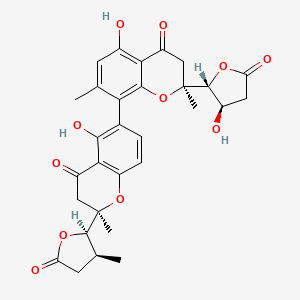
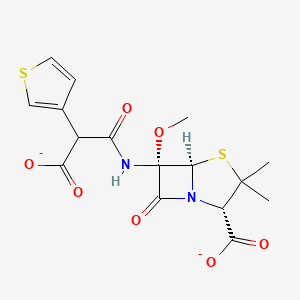
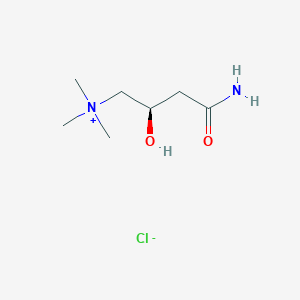
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)
